
alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt
Vue d'ensemble
Description
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is a synthetic analog of adenosine triphosphate (ATP). It is known for its role as a non-selective P2 purinoceptor agonist, which means it can activate P2 purinoceptors, a type of receptor found in various tissues . This compound is also known to inhibit adenylate cyclase, an enzyme involved in the regulation of cellular energy levels .
Mécanisme D'action
Target of Action
The primary target of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is the P2-purinoceptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in various physiological processes.
Mode of Action
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt acts as a non-selective P2 agonist . It binds to the P2-purinoceptor, thereby activating it . Additionally, it has been shown to inhibit adenylate cyclase with a Ki of 0.5 mM .
Biochemical Pathways
Upon activation of the P2-purinoceptor, alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt affects the purinergic signaling pathway . The downstream effects of this pathway activation can vary depending on the specific cell type and physiological context.
Pharmacokinetics
It is soluble to 100 mM in water , suggesting that it could be administered via injection or other non-oral routes.
Result of Action
The activation of P2-purinoceptors and the inhibition of adenylate cyclase by alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt can lead to various molecular and cellular effects . These effects are context-dependent and can include changes in intracellular calcium levels, modulation of enzyme activity, and alterations in cell signaling pathways.
Analyse Biochimique
Biochemical Properties
Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt interacts with various enzymes, proteins, and other biomolecules. As a P2 purinoceptor agonist, it binds to P2 receptors, which are a group of G protein-coupled receptors that respond to extracellular nucleotides . It also inhibits adenylate cyclase, an enzyme involved in regulating the levels of cyclic adenosine monophosphate (cAMP) in cells .
Cellular Effects
The effects of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt on cells are diverse and significant. By binding to P2 receptors, it influences cell signaling pathways . It also impacts gene expression and cellular metabolism through its inhibition of adenylate cyclase .
Molecular Mechanism
The molecular mechanism of action of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt involves binding interactions with biomolecules and changes in gene expression. As a P2 purinoceptor agonist, it binds to P2 receptors, triggering a series of intracellular events . Its inhibition of adenylate cyclase leads to a decrease in cAMP levels, which can affect the activity of cAMP-dependent protein kinases and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is synthesized through a multi-step chemical processThis modification makes the compound more resistant to hydrolysis by ATPases, enzymes that break down ATP .
Industrial Production Methods
Industrial production of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis under controlled conditions. The process requires high-purity reagents and precise control of reaction parameters to ensure the desired product’s quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): The natural form of the compound, which is more susceptible to hydrolysis by ATPases.
Alpha,beta-Methyleneadenosine 5’-triphosphate Lithium Salt: A similar compound with lithium instead of sodium, offering different solubility and stability properties.
Beta,gamma-Methyleneadenosine 5’-triphosphate: Another analog with a methylene group between the beta and gamma phosphate groups, used for different research applications.
Uniqueness
Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is unique due to its resistance to hydrolysis and its ability to selectively activate specific P2 purinoceptors. This makes it a valuable tool for studying purinergic signaling and developing new therapeutic agents .
Propriétés
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGKCWFSRTVER-MTQUBGKESA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5Na3O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


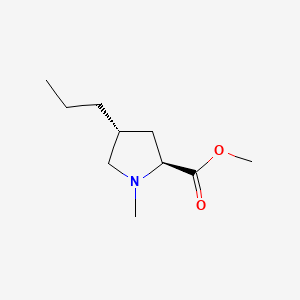
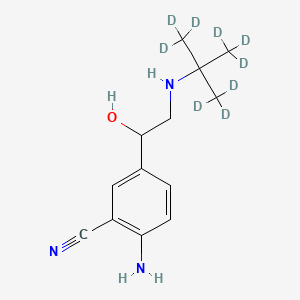

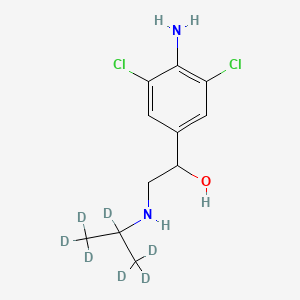

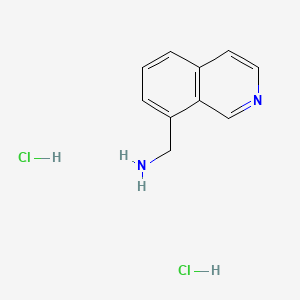
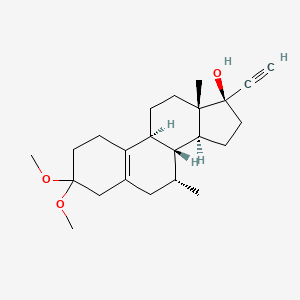

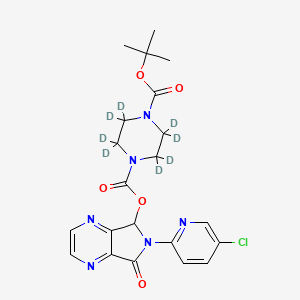
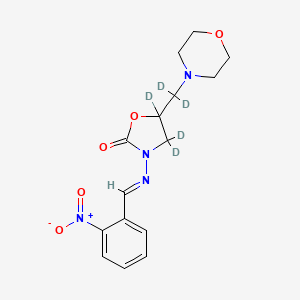

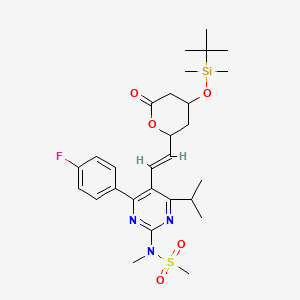
![[(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-5-methylhexanoate](/img/structure/B565703.png)
